p-Aminohippurate

OAT1 organic anion transport renal proximal tubule

Select p-Aminohippurate as your gold-standard probe for renal tubular secretion studies. Its exclusive high-affinity interaction with OAT1, with no confounding OAT3 binding, enables unambiguous measurement of organic anion transport. Unlike GFR-only markers, PAH undergoes both glomerular filtration and extensive proximal tubular secretion, allowing paired ERPF/GFR assessment critical for discriminating hypertension from glomerulonephritis. Ideal for drug-drug interaction assays, transporter characterization, and renal imaging development. FDA-approved diagnostic grade ensures reliable, reproducible results.

Molecular Formula C9H9N2O3-
Molecular Weight 193.18 g/mol
CAS No. 54-89-7
Cat. No. B12120003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Aminohippurate
CAS54-89-7
Molecular FormulaC9H9N2O3-
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)[O-])N
InChIInChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1
InChIKeyHSMNQINEKMPTIC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Aminohippurate (PAH, CAS 54-89-7) for Renal Plasma Flow Measurement and Organic Anion Transport Studies: Product Specification and Baseline Properties


p-Aminohippurate (PAH), also referred to as p-aminohippuric acid or aminohippurate, is the glycine amide of p-aminobenzoic acid [1]. It is a water-soluble organic acid with a molecular weight of 194.19 g/mol, XLogP of -0.9 to -2.17, and low lipid solubility [2][3]. PAH is the prototypical substrate for the renal organic anion transporter OAT1 (SLC22A6), which mediates its high-affinity uptake at the basolateral membrane of proximal tubule cells via exchange with α-ketoglutarate [4][5]. This compound is approved by the FDA (since 1944) as a diagnostic agent for measuring effective renal plasma flow (ERPF) and assessing tubular excretory capacity [1][6].

Why p-Aminohippurate (CAS 54-89-7) Cannot Be Substituted with Alternative Renal Probes Without Protocol Revalidation


p-Aminohippurate occupies a unique functional niche that prevents simple substitution with other renal clearance markers. Unlike GFR markers such as inulin or iohexol that are exclusively filtered, PAH undergoes both glomerular filtration and extensive proximal tubular secretion, yielding a renal extraction ratio of approximately 0.85–0.92 that enables estimation of renal plasma flow [1][2]. Its transport mechanism is transporter-specific: PAH is a high-affinity substrate for OAT1, whereas rbOAT3 has no measurable affinity for PAH [3]. This transporter specificity distinguishes PAH from other organic anions that may utilize OAT3 or alternative pathways. Furthermore, PAH exhibits approximately 80% plasma protein binding, a property that critically influences its clearance kinetics and distinguishes it from freely filtered markers [2]. Substituting PAH with tetraethylammonium (TEA), a cation transported via OCTs, or with radiopharmaceuticals such as 131I-OIH introduces different extraction ratios, transporter dependencies, and susceptibility to drug–drug interactions—each requiring independent validation before cross-application of reference values [4][5].

Quantitative Differentiation Evidence for p-Aminohippurate (CAS 54-89-7) Relative to Alternative Renal Function Probes


OAT1 Transporter Specificity: p-Aminohippurate as the Definitive Substrate for OAT1-Mediated Organic Anion Transport Studies

In heterologous expression systems comparing rabbit OAT1 (rbOAT1) and rbOAT3, rbOAT1 exhibits high affinity for p-aminohippurate (PAH), whereas rbOAT3 demonstrates no detectable affinity for PAH [1]. In contrast, rbOAT3 shows high affinity for estrone sulfate, while rbOAT1 has only very slight affinity for this substrate [1]. Following heterologous expression, most OAT isoforms transported PAH, but only OAT1 (not OAT2) exhibited PAH-α-ketoglutarate exchange activity [2]. This clear binary distinction makes PAH the definitive probe substrate for isolating OAT1-mediated transport activity from OAT3-mediated pathways.

OAT1 organic anion transport renal proximal tubule transporter specificity

Renal Plasma Flow Estimation Accuracy: p-Aminohippurate vs. Tetraethylammonium Under Varied Physiological Conditions

In anesthetized rats under control conditions, the arteriovenous extraction fraction (E) for PAH averaged 88.3 ± 0.8%, while E for TEA averaged 92.0 ± 0.6% (p < 0.001) [1]. Critically, when corrected for extraction, C(PAH)/E(PAH) did not differ significantly from directly measured arterial renal plasma flow (ARPF), whereas C(TEA)/E(TEA) underestimated ARPF, with TEA extraction exceeding excretion by 15–20%, likely due to renal tissue accumulation [1]. During glucose infusion, PAH extraction decreased to 82.0 ± 0.9% (p < 0.001 vs. control), while TEA extraction decreased to 90.1 ± 0.6% (p < 0.05 vs. control) [1]. A separate study in rats found renal extractions averaging 85.9% for PAH and 88.7% for TEA (p < 0.01), with high-dose furosemide (120 mg/kg IV bolus) reversibly decreasing the CPAH/CTEA ratio, suggesting competition for PAH secretion [2].

effective renal plasma flow ERPF clearance marker extraction ratio

Filtration Fraction Calculation: p-Aminohippurate Enables Simultaneous GFR/RPF Determination Unavailable with GFR-Only Markers

PAH clearance enables calculation of the filtration fraction (FF = GFR / ERPF), a clinically significant parameter that distinguishes disorders such as hypertension and heart failure (characterized by elevated FF) from acute glomerulonephritis and azotemic minimal change nephrotic syndrome (characterized by markedly reduced FF) [1]. In unanesthetized pigs, simultaneous clearance measurements of inulin (21 mL/min/10 kg) and PAH (64 mL/min/10 kg) yielded a filtration fraction of 0.33 [2]. PAH extraction in anesthetized pigs was determined to be 87%, with total renal blood flow calculated at 133 mL/min/10 kg body weight [2]. GFR-only markers such as inulin, creatinine, or iohexol cannot provide this paired hemodynamic assessment.

filtration fraction renal hemodynamics GFR RPF

Drug–Drug Interaction Susceptibility: p-Aminohippurate vs. Tetraethylammonium During Pharmacological Intervention

High-dose furosemide (120 mg/kg administered as an intravenous bolus) reversibly decreased the CPAH/CTEA ratio in rats, indicating that furosemide competes for PAH secretion in the proximal tubule [1]. A similar effect was observed following probenecid administration [1]. The renal extractions of PAH and TEA were closely correlated and averaged 85.9% and 88.7%, respectively (p < 0.01), but TEA remained a more reliable indicator of RPF during studies involving accumulation of endogenous or exogenous organic anions [1]. This differential susceptibility to pharmacological interference represents both a limitation for PAH in certain contexts and a functional feature that makes PAH useful as a probe for detecting organic anion transport inhibition.

drug–drug interaction furosemide probenecid organic anion secretion

Radiopharmaceutical Analog Comparison: 99mTc-PAHIDA vs. 131I-Hippurate Renal Clearance Kinetics

A PAH analog (PAHIDA) was synthesized and labeled with 99mTc to yield a stable complex for renal imaging [1]. Urinary excretion of 99mTc-PAHIDA and 131I-hippurate, determined in mice and rats at different time intervals, were similar [1]. However, the total clearance of 99mTc-PAHIDA was lower than that of hippurate as a result of higher protein binding [1]. The compound is clearly excreted and rapidly appears in urine with no significant extrarenal pathway, providing excellent renal scintigrams in a rabbit model [1]. The 99mTc-PAHIDA complex contains the R-CO-NH-CH2-COOH grouping analogous to that in hippurate, which provides substrate specificity for renal tubular secretion [1].

radiopharmaceutical renal scintigraphy tubular secretion nuclear medicine

Gold Standard Designation in Patent Literature: p-Aminohippurate as Reference Tubular Secreting Agent

According to U.S. Patent Application 20140086837, p-aminohippuric acid is recognized as 'the gold standard tubular secreting agent for kidney function determination' [1]. The patent describes 18F-labeled aminohippurates designed to improve upon existing nuclear medicine agents, with the inventors expecting to achieve 'good resolution, high sensitivity, and accurate quantification' [1]. Historically, 131I-ortho-iodohippuran (131I-OIH) was used for over 45 years in nuclear medicine for kidney function studies; however, its high-energy photon flux (364 KeV) causes significant image scatter, and its 8-day half-life coupled with beta particle emission makes it unsuitable for pediatric use due to high radiation dose [1].

tubular secretion gold standard renal function determination diagnostic agent

Recommended Research and Industrial Application Scenarios for p-Aminohippurate (CAS 54-89-7) Based on Quantitative Evidence


Preclinical Renal Physiology Studies Requiring OAT1-Specific Transporter Activity Quantification

Investigators studying organic anion transporter function in isolated perfused kidney preparations, renal cortical slices, or heterologous OAT1 expression systems should select PAH as the definitive substrate probe. Its exclusive high-affinity interaction with OAT1 (with no detectable rbOAT3 affinity) enables unambiguous measurement of OAT1-mediated transport without confounding signals from OAT3 pathways [1]. PAH-α-ketoglutarate exchange activity is specific to OAT1 among the OAT isoforms tested [2].

Simultaneous Determination of Glomerular Filtration Rate and Renal Plasma Flow for Filtration Fraction Calculation

Clinical research protocols and veterinary renal function studies requiring paired hemodynamic assessment should employ PAH in conjunction with a GFR marker (inulin, creatinine, or iohexol). In pigs, simultaneous clearance measurements yield a filtration fraction of 0.33 (CIN = 21 mL/min/10 kg; CPAH = 64 mL/min/10 kg), enabling discrimination of pathophysiological states such as hypertension (elevated FF) versus glomerulonephritis (reduced FF) [1]. This paired measurement cannot be achieved with GFR-only markers.

Drug–Drug Interaction Screening for Organic Anion Transporter Inhibition Liability

Pharmaceutical development programs evaluating candidate compounds for potential OAT-mediated drug–drug interactions should utilize PAH clearance assays. PAH secretion is demonstrably susceptible to competitive inhibition by furosemide (120 mg/kg IV) and probenecid, as evidenced by reversible decreases in CPAH/CTEA ratio [1]. This property makes PAH clearance a sensitive endpoint for detecting clinically relevant transporter-mediated interactions.

Development and Validation of Novel Tubular Secretion Radiopharmaceuticals

Investigators synthesizing new 99mTc- or 18F-labeled renal imaging agents should use PAH and its structural analogs as reference standards for tubular secretion efficiency. PAH is designated in patent literature as 'the gold standard tubular secreting agent for kidney function determination' [1]. PAH-derived analogs such as 99mTc-PAHIDA demonstrate urinary excretion patterns similar to 131I-hippurate, though users must account for altered clearance due to differential protein binding [2].

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